Saflufenacil-N,N-desmethyl
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Overview
Description
Saflufenacil Metabolite M800H11 is an analytical standard used primarily in the field of agricultural chemistry. It is a metabolite of Saflufenacil, a herbicide used to control broadleaf weeds in various crops. The compound is known for its high purity and is often used as a reference standard in analytical methods to ensure the accuracy and reliability of results .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saflufenacil Metabolite M800H11 involves multiple steps, starting with the preparation of the core structure, which includes a pyrimidinyl and benzoyl moiety. The reaction conditions typically involve the use of chlorinating agents, fluorinating agents, and sulfonylating agents to introduce the necessary functional groups. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95.0% .
Industrial Production Methods
Industrial production of Saflufenacil Metabolite M800H11 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure it meets the required analytical standards .
Chemical Reactions Analysis
Types of Reactions
Saflufenacil Metabolite M800H11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts and solvents like dichloromethane and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Saflufenacil Metabolite M800H11 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Saflufenacil residues in environmental samples.
Biology: Employed in studies to understand the metabolic pathways of Saflufenacil in plants and soil.
Medicine: Investigated for its potential effects on non-target organisms, including humans, to assess safety and environmental impact.
Industry: Utilized in the development and validation of analytical methods for quality control in the production of herbicides
Mechanism of Action
The mechanism of action of Saflufenacil Metabolite M800H11 involves its interaction with specific molecular targets in plants. It inhibits the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a phototoxic compound that causes cell membrane damage and ultimately leads to plant death. The pathways involved include the disruption of the photosynthetic process and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- Saflufenacil Metabolite M800H35
- Saflufenacil Metabolite M800H02
- Spiromesifen Metabolite M01
- Tembotrione Metabolite AE 1417268
Uniqueness
Saflufenacil Metabolite M800H11 is unique due to its specific structure and high purity, making it an ideal reference standard for analytical methods. Its ability to inhibit protoporphyrinogen oxidase sets it apart from other herbicide metabolites, providing a distinct mode of action that is highly effective in controlling broadleaf weeds .
Properties
CAS No. |
1246768-30-8 |
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Molecular Formula |
C15H13ClF4N4O5S |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C15H13ClF4N4O5S/c1-6(2)22-30(28,29)23-13(26)7-3-10(9(17)4-8(7)16)24-12(25)5-11(15(18,19)20)21-14(24)27/h3-6,22H,1-2H3,(H,21,27)(H,23,26) |
InChI Key |
NHWRZZGXROBPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F |
Origin of Product |
United States |
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